Imidazo[1,2-a]pyrazin-6-ylmethanamine
Overview
Description
Imidazo[1,2-a]pyrazin-6-ylmethanamine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazin-6-ylmethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyrazine with an appropriate aldehyde under acidic conditions to form the imidazo[1,2-a]pyrazine core. Subsequent functionalization at the 6-position with a methanamine group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide or acetonitrile, elevated temperatures.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazin-6-ylmethanol, while reduction could produce imidazo[1,2-a]pyrazin-6-ylmethane.
Scientific Research Applications
Imidazo[1,2-a]pyrazin-6-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazin-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring fused to an imidazole ring.
Pyrrolopyrazine: Contains a pyrazine ring fused to a pyrrole ring, exhibiting different chemical properties.
Uniqueness: Imidazo[1,2-a]pyrazin-6-ylmethanamine is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues. This uniqueness makes it a valuable scaffold in drug discovery and other scientific research applications.
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-6-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-5-11-2-1-9-7(11)4-10-6/h1-2,4-5H,3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAQDTCKEBKJBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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